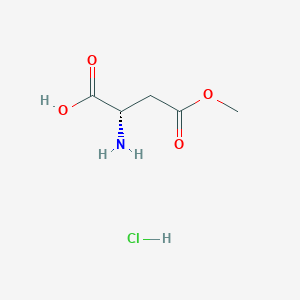

L-Aspartic acid beta-methyl ester hydrochloride

Description

The exact mass of the compound (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMPUYOGOCYDJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-13-6 | |

| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Aspartic Acid β-Methyl Ester Hydrochloride: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid β-methyl ester hydrochloride is a derivative of the endogenous amino acid L-aspartic acid. While it is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules, its structural similarity to L-aspartate, a key excitatory neurotransmitter, suggests potential interactions with several components of the central nervous system. This technical guide consolidates the current understanding of L-aspartic acid and its derivatives to propose a hypothesized mechanism of action for L-aspartic acid β-methyl ester hydrochloride. We explore its potential interactions with ionotropic and metabotropic glutamate receptors, as well as excitatory amino acid transporters (EAATs). This document provides a theoretical framework and detailed experimental protocols for investigating these potential mechanisms, intended to guide future research and drug discovery efforts.

Introduction

L-Aspartic acid is a non-essential amino acid that plays a crucial role in central nervous system (CNS) physiology, acting as an excitatory neurotransmitter. Its derivative, L-Aspartic acid β-methyl ester hydrochloride, is a commercially available compound used in various synthetic applications.[1][2][3] Due to the modification of the β-carboxyl group to a methyl ester, the physicochemical properties of the molecule are altered, which may influence its biological activity. This guide will delve into the hypothesized mechanisms of action of L-Aspartic acid β-methyl ester hydrochloride, focusing on its potential as a modulator of glutamatergic neurotransmission.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-Aspartic acid β-methyl ester hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO₄ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| CAS Number | 16856-13-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | MedChemExpress Product Page |

| Storage | 4°C, sealed storage, away from moisture | MedChemExpress Product Page |

Hypothesized Mechanisms of Action

Based on the known pharmacology of L-aspartic acid and its analogs, we propose three primary potential mechanisms of action for L-Aspartic acid β-methyl ester hydrochloride:

-

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors: As an analog of L-aspartate, a known agonist at the glutamate binding site of NMDA receptors, the β-methyl ester derivative may exhibit activity at this receptor.

-

Modulation of Metabotropic Glutamate Receptors (mGluRs): L-aspartate derivatives have been shown to interact with mGluRs. The β-methyl ester may act as an agonist or antagonist at these G-protein coupled receptors.

-

Inhibition of Excitatory Amino Acid Transporters (EAATs): L-aspartate and its analogs are substrates for EAATs. The β-methyl ester derivative could potentially act as a competitive inhibitor of glutamate and aspartate uptake.

These potential interactions are depicted in the signaling pathway diagram below.

Caption: Hypothesized interactions of L-Aspartic Acid β-Methyl Ester Hydrochloride.

Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.

NMDA Receptor Binding Assay

This protocol is designed to determine the binding affinity of L-Aspartic acid β-methyl ester hydrochloride to NMDA receptors using a radioligand competition assay.

Experimental Workflow:

Caption: Workflow for NMDA receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Pellet the supernatant at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation. The final pellet is resuspended in assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the glutamate binding site), and a range of concentrations of L-Aspartic acid β-methyl ester hydrochloride.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of L-Aspartic acid β-methyl ester hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Metabotropic Glutamate Receptor Activity Assay

This protocol measures the functional activity of L-Aspartic acid β-methyl ester hydrochloride at Group I mGluRs by quantifying the accumulation of inositol phosphates (IPs) following receptor activation.

Experimental Workflow:

Caption: Workflow for mGluR functional assay.

Methodology:

-

Cell Culture and Labeling: Culture primary neurons or use acute brain slices and label them overnight with [³H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of L-Aspartic acid β-methyl ester hydrochloride.

-

Extraction: Terminate the stimulation and extract the soluble inositol phosphates.

-

Chromatography: Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantification: Measure the radioactivity in the eluted fractions corresponding to total inositol phosphates.

-

Data Analysis: Plot the concentration-response curve to determine the potency (EC₅₀) if the compound is an agonist, or the inhibitory potency (IC₅₀) if it is an antagonist against a known agonist.

Excitatory Amino Acid Transporter Uptake Assay

This protocol assesses the ability of L-Aspartic acid β-methyl ester hydrochloride to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-D-aspartate) into synaptosomes or cells expressing EAATs.

Experimental Workflow:

Caption: Workflow for EAAT uptake assay.

Methodology:

-

Preparation of Synaptosomes or Cells: Prepare synaptosomes from brain tissue or use cell lines stably expressing a specific EAAT subtype.

-

Uptake Assay: Incubate the synaptosomes or cells with a fixed concentration of a radiolabeled EAAT substrate, such as [³H]-D-aspartate, in the presence of varying concentrations of L-Aspartic acid β-methyl ester hydrochloride.

-

Termination of Uptake: After a short incubation period, terminate the transport process by rapid filtration and washing with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Anticipated Results and Interpretation

The outcomes of these experiments will elucidate the potential interaction of L-Aspartic acid β-methyl ester hydrochloride with key components of the glutamatergic system.

| Experiment | Possible Outcome | Interpretation |

| NMDA Receptor Binding Assay | Competitive binding (finite Ki value) | The compound directly interacts with the glutamate binding site on the NMDA receptor. Further functional assays would be needed to determine if it is an agonist or antagonist. |

| No significant binding | The compound does not have a high affinity for the NMDA receptor glutamate binding site. | |

| mGluR Activity Assay | Dose-dependent increase in IP accumulation | The compound acts as an agonist at Group I mGluRs. |

| Inhibition of agonist-induced IP accumulation | The compound acts as an antagonist at Group I mGluRs. | |

| No effect | The compound does not functionally interact with Group I mGluRs. | |

| EAAT Uptake Assay | Dose-dependent inhibition of [³H]-D-aspartate uptake | The compound is an inhibitor of one or more EAAT subtypes. |

| No inhibition | The compound does not significantly inhibit EAATs. |

Conclusion

While L-Aspartic acid β-methyl ester hydrochloride is primarily recognized as a synthetic intermediate, its structural relationship to L-aspartic acid warrants investigation into its potential pharmacological activities. This technical guide provides a comprehensive, albeit hypothesized, framework for exploring its mechanism of action. The detailed experimental protocols herein offer a clear path for researchers to systematically evaluate the interaction of this compound with NMDA receptors, metabotropic glutamate receptors, and excitatory amino acid transporters. The elucidation of its pharmacological profile could uncover novel therapeutic applications for this and similar molecules in the modulation of glutamatergic neurotransmission.

References

An In-depth Technical Guide to L-Aspartic Acid Beta-Methyl Ester Hydrochloride for Researchers and Drug Development Professionals

Introduction: L-Aspartic acid beta-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid, a key molecule in various metabolic and neurobiological processes. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its utility stems from the selective protection of the β-carboxyl group as a methyl ester, allowing for specific modifications at other reactive sites of the aspartic acid molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in biological signaling pathways.

Core Chemical and Physical Properties

This compound is a white crystalline powder with good solubility in water, a characteristic that makes it amenable to a variety of experimental conditions.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | L-Asp(OMe)-OH·HCl, H-Asp(OMe)-OH·HCl | [1] |

| CAS Number | 16856-13-6 | [1] |

| Molecular Formula | C₅H₉NO₄·HCl | [1] |

| Molecular Weight | 183.59 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 191-193 °C | |

| Optical Rotation | [α]²⁰/D = +15.9° to +16.9° (c=1 in Methanol) | [1] |

| Solubility | Soluble in DMSO: 100 mg/mL (544.69 mM) | |

| Purity | ≥98% | |

| Storage Conditions | 0-8 °C, away from moisture | [1] |

Spectroscopic Data

¹H NMR (300 MHz, DMSO-d₆): δ (ppm) = 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN).

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from L-aspartic acid and thionyl chloride in methanol.

Materials:

-

L-Aspartic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure:

-

Cool 26 mL of anhydrous methanol to -10 °C in an appropriate reaction vessel.

-

Slowly add 3.8 mL of thionyl chloride to the cooled methanol while stirring.

-

To this solution, slowly add 5 g of L-aspartic acid.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 75 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.

-

Collect the resulting white crystalline solid by filtration.

-

Wash the collected solid with two 50 mL portions of anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound. The expected yield is approximately 85%.

Purification

The synthesized this compound can be further purified by recrystallization from methanol by the addition of anhydrous diethyl ether.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, where the β-methyl ester serves as a protecting group for the side-chain carboxyl group. The following is a general protocol for the incorporation of an Fmoc-protected version of this amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Asp(OMe)-OH (N-terminally protected L-Aspartic acid beta-methyl ester)

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (4 equivalents) to activate the amino acid.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 30-60 minutes.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Biological Activity and Signaling Pathways

L-Aspartic acid is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors. Derivatives such as L-Aspartic acid beta-methyl ester are investigated for their potential to modulate these pathways. The esterification of the beta-carboxyl group can influence the molecule's interaction with receptors and transporters.

Interaction with NMDA Receptors

L-Aspartate is a known agonist of the NMDA receptor, a key player in synaptic plasticity and memory formation. The binding of L-aspartate to the GluN2 subunit of the NMDA receptor, along with the co-agonist glycine or D-serine binding to the GluN1 subunit, leads to the opening of the receptor's ion channel. This allows for the influx of Ca²⁺ ions, which triggers downstream signaling cascades. While direct studies on this compound are limited, its structural similarity to L-aspartate suggests it may act as a competitive ligand at the NMDA receptor.

Below is a diagram illustrating the proposed interaction at the NMDA receptor.

Role in Excitatory Amino Acid Transport

Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular concentrations of glutamate and aspartate, thereby preventing excitotoxicity. These transporters are located on both neurons and glial cells. L-Aspartate is a substrate for EAATs. The modification of the carboxyl group in L-Aspartic acid beta-methyl ester could potentially alter its affinity for and transport by EAATs, making it a useful tool for studying transporter function.

The following diagram illustrates the general workflow for a glutamate uptake assay, which can be adapted to study the effect of this compound.

Applications in Drug Development and Research

The primary applications of this compound are:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The protected side chain allows for precise chemical modifications to develop novel drug candidates.

-

Peptide Chemistry: As a protected amino acid, it is widely used in the synthesis of peptides and peptidomimetics. This is crucial for creating bioactive peptides with therapeutic potential.

-

Biochemical Research: It is utilized in studies of amino acid metabolism and protein synthesis.[1] Its ability to potentially modulate glutamate receptors and transporters makes it a valuable tool in neurobiology and cognitive research.[1]

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, biology, and pharmacology. Its well-defined chemical properties and utility as a protected amino acid make it an essential tool in the synthesis of complex molecules, including therapeutic peptides and novel drug candidates. Further research into its specific interactions with neuronal receptors and transporters will likely uncover new applications and deepen our understanding of excitatory neurotransmission.

References

L-Aspartic Acid β-Methyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it is utilized as a protected form of aspartic acid.[1] Its application extends to the synthesis of various compounds and has been linked to bodily immunity and metabolism.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to L-Aspartic acid β-methyl ester hydrochloride, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

L-Aspartic acid β-methyl ester hydrochloride is a white to off-white crystalline powder.[1][3] A summary of its key chemical and physical properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClNO₄ | [3] |

| Molecular Weight | 183.59 g/mol | [3] |

| CAS Number | 16856-13-6 | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 191-193 °C | [2] |

Solubility and Storage

| Property | Value | Reference(s) |

| Solubility | Soluble in DMSO (100 mg/mL, with sonication) | [3] |

| Storage (Powder) | -20°C for 3 years (keep away from moisture) | [2] |

| Storage (In Solvent) | -80°C for 1 year | [2] |

Spectroscopic Data

| Property | Value | Reference(s) |

| ¹H NMR (DMSO) | δ (ppm) = 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN) | [2] |

Experimental Protocols

Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

A common method for the synthesis of L-Aspartic acid β-methyl ester hydrochloride involves the esterification of L-aspartic acid using methanol and a suitable activating agent, such as thionyl chloride (SOCl₂).

Materials:

-

L-Aspartic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Cool anhydrous methanol to -10°C in a suitable reaction vessel equipped with a stirring mechanism.

-

Slowly add thionyl chloride to the cooled methanol with constant stirring.

-

Gradually add L-aspartic acid to the methanol/thionyl chloride mixture.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

-

To induce precipitation of the product, add anhydrous diethyl ether to the reaction mixture.

-

Collect the resulting white solid by filtration.

-

Wash the collected solid with diethyl ether to remove any remaining impurities.

-

Dry the final product under vacuum.

A detailed protocol can be found in the Journal of Chemical and Pharmaceutical Sciences.[1]

Purification

Recrystallization is a standard method for the purification of L-Aspartic acid β-methyl ester hydrochloride.

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add anhydrous diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with cold diethyl ether.

-

Dry the crystals under vacuum.[2]

Analytical Characterization

The purity and identity of the synthesized L-Aspartic acid β-methyl ester hydrochloride can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the compound. The characteristic peaks for the methylene (CH₂), methoxy (OCH₃), and alpha-proton (CHN) are observed, as detailed in the spectroscopic data table above.[2]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Synthesis

L-Aspartic acid β-methyl ester hydrochloride is a key intermediate in peptide synthesis. The methyl ester group protects the β-carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide coupling.

Workflow: Dipeptide Synthesis using L-Aspartic Acid β-Methyl Ester Hydrochloride

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using L-Aspartic acid β-methyl ester hydrochloride.

Caption: A simplified workflow for the synthesis of a dipeptide.

Safety and Handling

L-Aspartic acid β-methyl ester hydrochloride is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, and eye/face protection.

In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing.

Stability and Reactivity

L-Aspartic acid β-methyl ester hydrochloride is stable under recommended storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride.

Conclusion

L-Aspartic acid β-methyl ester hydrochloride is a valuable reagent for chemical synthesis, particularly in the construction of peptides and other complex molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important compound.

References

An In-depth Technical Guide to L-Aspartic Acid β-Methyl Ester Hydrochloride for Researchers and Drug Development Professionals

CAS Number: 16856-13-6

This technical guide provides a comprehensive overview of L-Aspartic acid β-methyl ester hydrochloride, a pivotal chiral building block in modern chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, and its significant applications, particularly in the creation of neurologically active compounds.

Chemical and Physical Properties

L-Aspartic acid β-methyl ester hydrochloride is a white crystalline powder.[1] It is the hydrochloride salt of the β-methyl ester of L-aspartic acid, a naturally occurring amino acid. This modification enhances its utility in organic synthesis by protecting one of the two carboxylic acid groups, allowing for selective reactions at the unprotected α-carboxylic acid and the amino group. The compound is soluble in water, making it convenient for various laboratory and industrial applications.[1]

Table 1: Physicochemical Properties of L-Aspartic Acid β-Methyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 16856-13-6 | [1] |

| Molecular Formula | C₅H₉NO₄·HCl | [1] |

| Molecular Weight | 183.59 g/mol | [2] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 190-193 °C | [3] |

| Optical Rotation | [α]²⁰/D = +15.9° to +16.9° (c=1 in CH₃OH) | [1] |

| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3][4] |

| Storage Conditions | 0 - 8 °C; Store in freezer under -20°C for long-term storage. | [1][3] |

Table 2: Spectroscopic Data

| Type | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) = 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN) | [3] |

Experimental Protocols

Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

A common and efficient method for the synthesis of L-Aspartic acid β-methyl ester hydrochloride involves the esterification of L-aspartic acid using methanol and a suitable activating agent, such as thionyl chloride (SOCl₂).

Detailed Protocol:

-

Reaction Setup: Cool 27 mL of methanol to -10 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol. Following this, add 5 g of L-aspartic acid to the solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained. Let the reaction proceed for an additional 25 minutes at room temperature.

-

Crystallization: Add 75 mL of absolute ether to the reaction mixture. Upon cooling and shaking, the hydrochloride salt of L-Aspartic acid β-methyl ester will crystallize as colorless needles.

-

Isolation and Purification: Immediately filter the crystals and wash them carefully with absolute ether. The resulting product can be dried under vacuum. This method typically yields the product in high purity (around 92%).[5]

Purification by Recrystallization

For applications requiring very high purity, L-Aspartic acid β-methyl ester hydrochloride can be further purified by recrystallization.

Detailed Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

-

Precipitation: Slowly add anhydrous diethyl ether to the hot methanolic solution until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the crystals under vacuum.[3]

Applications in Research and Drug Development

L-Aspartic acid β-methyl ester hydrochloride serves as a crucial intermediate in the synthesis of a wide array of organic molecules, most notably in peptide synthesis and the development of pharmaceuticals targeting the central nervous system.[1]

Peptide Synthesis

The selective protection of the β-carboxyl group makes this compound an ideal building block for incorporating aspartic acid residues into peptide chains using both solid-phase and solution-phase synthesis techniques. The free α-carboxylic acid allows for coupling with the amino group of another amino acid, while the amino group can be protected (e.g., with Fmoc or Cbz) and subsequently deprotected for chain elongation.[5]

Synthesis of Neurologically Active Compounds

L-aspartic acid itself is an excitatory neurotransmitter that can potentiate inward currents in spinal cord neurons.[6] While the direct neuroactivity of its β-methyl ester is not extensively documented, it is a key precursor in the synthesis of compounds with significant neurological effects. For instance, it is a component in the synthesis of aspartame (L-aspartyl-L-phenylalanine methyl ester), an artificial sweetener that has been shown to competitively inhibit the binding of L-glutamate to NMDA receptors in rat brain synaptic membranes.[7] This suggests that derivatives of L-Aspartic acid β-methyl ester can interact with excitatory amino acid receptors.

Furthermore, L-aspartate neurotoxicity, which is mediated primarily through the N-methyl-D-aspartate (NMDA) receptor, is a key area of research in neurodegenerative diseases.[8] The availability of chiral building blocks like L-Aspartic acid β-methyl ester hydrochloride is essential for the synthesis of novel NMDA receptor modulators, which are being investigated for the treatment of a variety of neurological and psychiatric disorders.[9]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of L-Aspartic acid β-methyl ester hydrochloride in the synthesis of a dipeptide, a common step in drug discovery and development.

Caption: Synthetic workflow using L-Aspartic acid β-methyl ester HCl.

Role in Neurological Drug Discovery

The diagram below outlines the logical relationship of how L-Aspartic acid β-methyl ester hydrochloride, as a chiral precursor, contributes to the development of potential therapeutics for neurological disorders by enabling the synthesis of NMDA receptor modulators.

Caption: Role in the synthesis of potential neurological disorder treatments.

Conclusion

L-Aspartic acid β-methyl ester hydrochloride is a versatile and valuable reagent for chemical synthesis. Its well-defined structure and reactivity make it an essential component in the toolbox of chemists and pharmacologists. While its direct biological activity is an area that warrants further investigation, its role as a key building block in the synthesis of peptides and complex molecules with therapeutic potential, particularly in the realm of neuroscience, is firmly established. The experimental protocols and data presented in this guide are intended to support and facilitate the work of researchers in advancing drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]

- 3. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jchps.com [jchps.com]

- 6. L-aspartic acid potentiates 'slow' inward current in cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspartate neurotoxicity on cultured cortical neurons [pubmed.ncbi.nlm.nih.gov]

- 9. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic Acid β-Methyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Aspartic acid β-methyl ester hydrochloride, a pivotal molecule in biochemical research and pharmaceutical development. This document outlines its chemical and physical properties, synthesis protocols, and key applications, presenting data in a structured and accessible format for laboratory and development settings.

Core Properties and Specifications

L-Aspartic acid β-methyl ester hydrochloride is the hydrochloride salt of the β-methyl ester of L-aspartic acid. It serves as a crucial intermediate and building block in the synthesis of peptides and other complex organic molecules.[1] Its hydrochloride form enhances stability and solubility, making it a versatile reagent in various chemical reactions.

Physicochemical Data

A summary of the key quantitative data for L-Aspartic acid β-methyl ester hydrochloride is presented in Table 1.

| Property | Value | References |

| Molecular Weight | 183.59 g/mol | [2][3][4][5] |

| Molecular Formula | C₅H₁₀ClNO₄ | [2][4] |

| CAS Number | 16856-13-6 | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][2][3][6] |

| Melting Point | 191-193 °C | [2] |

| Purity | ≥ 99% (Assay) | [1] |

| Optical Rotation | [α]²⁰/D = 15.9 - 16.9º (c=1 in CH₃OH) | [1] |

| EC Number | 240-880-5 | [3][5] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of L-Aspartic acid β-methyl ester hydrochloride.

| Parameter | Details | References |

| Solubility | Soluble in DMSO. | [4][7] |

| Storage Conditions | Store at -20°C in a sealed container, away from moisture. | [2][3][7] |

Synthesis and Experimental Protocols

The synthesis of L-Aspartic acid β-methyl ester hydrochloride is a fundamental procedure for laboratories requiring this intermediate.

Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

A common and efficient method for the synthesis involves the esterification of L-aspartic acid using thionyl chloride in methanol.

Experimental Protocol:

-

Reaction Setup: Cool a solution of anhydrous methanol (26 mL) to -10°C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (3.8 mL, 41.2 mmol) to the cooled methanol.

-

Addition of L-Aspartic Acid: Gradually add L-aspartic acid (5 g, 37.6 mmol) to the methanol-thionyl chloride solution while maintaining the temperature at -10°C.

-

Reaction: Stir the reaction mixture continuously at room temperature for 2 hours.

-

Precipitation: Add diethyl ether (75 mL) to the reaction mixture to induce the precipitation of the product.

-

Isolation: Collect the resulting white solid by filtration.

-

Washing: Wash the collected solid with two portions of diethyl ether (50 mL each).

-

Yield: This protocol typically yields the final product, (S)-aspartic acid-β-methyl ester hydrochloride, as a white solid with a yield of approximately 85%.[2]

Purification

For applications requiring high purity, recrystallization is a standard purification method.

Experimental Protocol:

-

Dissolution: Dissolve the crude L-Aspartic acid β-methyl ester hydrochloride in a minimal amount of hot methanol.

-

Recrystallization: Add anhydrous diethyl ether to the methanol solution until the product precipitates.

-

Isolation: Collect the purified crystals by filtration and dry under vacuum.[2]

Applications in Research and Development

L-Aspartic acid β-methyl ester hydrochloride is a versatile compound with a range of applications in scientific research and pharmaceutical manufacturing.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its utility is particularly noted in the development of drugs targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1] It is also used in the synthesis of orally active carbapenems.[3]

Biochemical Research

In the field of biochemical research, it is frequently employed in studies concerning amino acid metabolism and the mechanisms of protein synthesis.[1] As a protected form of L-aspartic acid, it allows for controlled introduction of the aspartate moiety in complex syntheses.[2][6] L-aspartic acid itself is a nonessential amino acid involved in the biosynthesis of other amino acids and acts as a neurotransmitter, increasing membrane conductance in mammalian neurons.[2][6]

Peptide Synthesis

The compound serves as a fundamental building block in peptide synthesis.[1] Its protected carboxyl group at the β-position allows for selective peptide bond formation at the α-amino and α-carboxyl groups.

Safety and Handling

Appropriate safety precautions must be observed when handling L-Aspartic acid β-methyl ester hydrochloride.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[2] The signal word is "Warning".[2][5]

Recommended Protective Measures

-

Engineering Controls: Use only in a well-ventilated area.[8][9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[8][9] Wash hands thoroughly after handling.[5][8][9][10]

Visualized Workflows and Pathways

To further elucidate the role and synthesis of L-Aspartic acid β-methyl ester hydrochloride, the following diagrams are provided.

Caption: Synthesis workflow for L-Aspartic acid β-methyl ester hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]

- 3. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]

- 4. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 5. echemi.com [echemi.com]

- 6. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [amp.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to L-Aspartic Acid β-Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid β-methyl ester hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceuticals.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Formula

The chemical structure of L-Aspartic acid β-methyl ester hydrochloride is characterized by an amino group, a carboxylic acid group, and a methyl ester at the β-position of the aspartic acid backbone. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Molecular Formula: C₅H₁₀ClNO₄[2]

Chemical Structure:

Synonyms: β-Methyl L-aspartate hydrochloride, H-Asp(OMe)-OH·HCl, (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of L-Aspartic acid β-methyl ester hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 183.59 g/mol | [2][3] |

| CAS Number | 16856-13-6 | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 191-193 °C | [2] |

| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][2] |

| Storage Temperature | -20°C | [2][3] |

| Optical Rotation | [α]20/D = +15.9 to +16.9° (c=1 in CH₃OH) | [1] |

Experimental Protocols

Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

A common and efficient method for the synthesis of L-Aspartic acid β-methyl ester hydrochloride involves the esterification of L-aspartic acid using methanol in the presence of thionyl chloride (SOCl₂).[2]

Detailed Methodology:

-

Reaction Setup: To a solution of 26 mL of anhydrous methanol, 3.8 mL (41.2 mmol) of thionyl chloride is slowly added at -10°C.

-

Addition of L-Aspartic Acid: 5 g (37.6 mmol) of L-aspartic acid is then slowly added to the cooled methanol solution.

-

Reaction: The reaction mixture is stirred continuously at room temperature for 2 hours.

-

Precipitation: To promote the precipitation of the product, 75 mL of diethyl ether is added to the reaction mixture.

-

Isolation and Purification: The resulting white solid is collected by filtration and washed twice with 50 mL of diethyl ether.

-

Yield: This process typically yields the final product, (S)-aspartic acid-β-methyl ester hydrochloride, as a white solid with a yield of approximately 85%.[2]

Purification

Recrystallization from methanol by the addition of anhydrous diethyl ether can be employed for further purification.[2]

Analytical Data

¹H NMR Spectroscopy:

The structure of L-Aspartic acid β-methyl ester hydrochloride can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (300 MHz, DMSO-d₆): δ 3.05 (dd, J = 4.7, 3.4 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of L-Aspartic acid β-methyl ester hydrochloride.

Caption: Synthesis workflow for L-Aspartic acid β-methyl ester hydrochloride.

Applications in Research and Development

L-Aspartic acid β-methyl ester hydrochloride is a versatile compound with several applications in scientific research and pharmaceutical development:

-

Peptide Synthesis: It serves as a protected form of L-aspartic acid, making it a valuable building block in the synthesis of peptides and proteins.[1]

-

Pharmaceutical Intermediate: This compound is an important intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1]

-

Biochemical Research: It is utilized in studies investigating amino acid metabolism and neurotransmitter functions.[1] The parent compound, L-aspartic acid, is known to increase membrane conductance in mammalian neurons.[4]

Safety and Handling

L-Aspartic acid β-methyl ester hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It should be stored in a freezer under an inert atmosphere.[2]

References

The Pivotal Role of L-Aspartic Acid and Its Derivatives in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of L-aspartic acid and its principal derivatives—N-acetylaspartate (NAA), N-acetylaspartylglutamate (NAAG), and D-aspartic acid—within the central nervous system. We delve into their roles as neurotransmitters, their interactions with key excitatory receptors, and their involvement in fundamental neuronal processes and pathologies. This document provides a comprehensive overview for researchers and professionals engaged in neuroscience and drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

L-Aspartic Acid: An Excitatory Neurotransmitter

L-aspartic acid, a non-essential amino acid, functions as an excitatory neurotransmitter, primarily acting on N-methyl-D-aspartate (NMDA) receptors and, to a lesser extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It is stored in synaptic vesicles and released in a calcium-dependent manner to propagate excitatory signals across synapses.[2] While its role as a neurotransmitter is well-established, its potency at NMDA receptors is generally considered to be lower than that of glutamate, the primary excitatory neurotransmitter in the mammalian brain.

Key Derivatives of L-Aspartic Acid in Neuroscience

N-Acetylaspartate (NAA)

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the brain, synthesized in neurons from L-aspartic acid and acetyl-CoA. While not directly acting as a classical neurotransmitter, NAA serves several crucial functions:

-

Precursor for NAAG Synthesis: NAA is the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).

-

Neuronal Health Marker: Due to its high concentration in neurons, NAA levels are often used as a marker of neuronal viability and density in magnetic resonance spectroscopy (MRS).

-

Myelination: NAA is transported from neurons to oligodendrocytes, where it is broken down to provide acetate for myelin synthesis.

N-Acetylaspartylglutamate (NAAG)

NAAG is the most abundant peptide neurotransmitter in the mammalian nervous system and acts as a mixed agonist/antagonist at NMDA receptors and a potent agonist at metabotropic glutamate receptor 3 (mGluR3). Its primary roles include:

-

Neuromodulation: By activating presynaptic mGluR3 receptors, NAAG inhibits the release of glutamate, thereby regulating synaptic transmission and preventing excitotoxicity.

-

Cognitive Function: Emerging evidence suggests a role for NAAG and mGluR3 in cognitive processes.

D-Aspartic Acid

D-aspartic acid, the D-enantiomer of aspartic acid, is present in the brain and is known to be a potent agonist at the NMDA receptor. Its functions are an active area of research and include:

-

Synaptic Plasticity: D-aspartate is involved in modulating synaptic plasticity, a fundamental process for learning and memory.

-

Neurodevelopment: It is found in higher concentrations during embryonic development, suggesting a role in the formation of the nervous system.

Quantitative Data: Receptor Interactions

The following tables summarize the available quantitative data on the potency and binding affinity of L-aspartic acid derivatives at key glutamate receptors. Note: Comprehensive Ki (binding affinity) values are not consistently available in the literature for all compounds at all receptors.

| Ligand | Receptor | Parameter | Value | Species | Reference |

| D-Aspartic Acid | AMPA Receptor | Kb | 0.93 mM | Rat | [3] |

| NAAG | mGluR3 | EC50 | 11-100 µM | ||

| NAAG | mGluR3 | IC50 | < 5 µM | ||

| NAAG | NMDA Receptor | EC50 | 666 µM |

Signaling Pathways

The interactions of L-aspartic acid and its derivatives with their respective receptors trigger complex intracellular signaling cascades that are fundamental to neuronal function.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by agonists like L-aspartate and D-aspartate, along with the co-agonist glycine or D-serine, leads to an influx of Ca²⁺. This calcium influx acts as a second messenger, initiating a cascade of events including the activation of calmodulin, CaMKII, and subsequent downstream signaling that influences synaptic plasticity and gene expression.

AMPA Receptor Trafficking

The regulation of AMPA receptor density at the postsynaptic membrane is a critical mechanism for synaptic plasticity. This process, known as AMPA receptor trafficking, involves a dynamic cycle of exocytosis (insertion into the membrane) and endocytosis (removal from the membrane). This trafficking is influenced by NMDA receptor activation and subsequent Ca²⁺-dependent signaling pathways.

mGluR3 Signaling Pathway

NAAG's activation of the presynaptic mGluR3, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of protein kinase A (PKA). A key consequence of this pathway is the inhibition of voltage-gated calcium channels, leading to a reduction in neurotransmitter (e.g., glutamate) release.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of L-aspartic acid derivatives are provided below.

Radioligand Binding Assay for NMDA Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using a radiolabeled antagonist like [³H]CGP 39653.

Materials:

-

Rat cortical membranes (prepared from fresh or frozen tissue)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]CGP 39653 (specific activity ~20-60 Ci/mmol)

-

Non-specific binding control: 1 mM L-glutamate

-

Test compounds (L-aspartic acid derivatives) at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]CGP 39653 (final concentration ~2-5 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of 1 mM L-glutamate, 50 µL of [³H]CGP 39653, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound at varying concentrations, 50 µL of [³H]CGP 39653, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold. Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Currents

This protocol outlines the recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured hippocampal neurons.

Materials:

-

Cultured hippocampal neurons on coverslips

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

Pharmacological agents: Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels, picrotoxin (100 µM) to block GABA-A receptors, and D-AP5 (50 µM) to block NMDA receptors.

-

Patch pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Procedure:

-

Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

-

Pipette Filling: Fill a patch pipette with the internal solution.

-

Cell Approach and Sealing: Under visual guidance using the microscope, approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording: Clamp the neuron at a holding potential of -70 mV.

-

Pharmacological Isolation: Perfuse the cell with an external solution containing TTX, picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.

-

Data Acquisition: Record spontaneous miniature EPSCs (mEPSCs) or evoke EPSCs by stimulating presynaptic neurons with a separate stimulating electrode.

-

Data Analysis: Analyze the frequency, amplitude, and kinetics (rise and decay times) of the recorded AMPA receptor-mediated currents using appropriate software.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the measurement of extracellular L-aspartate and glutamate levels in the brain of a freely moving rat.

Materials:

-

Microdialysis probes (e.g., 2 mm active membrane length, 20 kDa molecular weight cutoff)

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂ (pH 7.4).

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period for the probe to stabilize within the brain tissue.

-

Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 10-20 minutes).

-

Stimulation (Optional): To study evoked release, a depolarizing agent (e.g., high K⁺ solution) can be infused through the probe (reverse dialysis) or a behavioral stimulus can be applied.

-

Sample Analysis: Analyze the concentration of L-aspartate and glutamate in the collected dialysate samples using a sensitive analytical technique such as HPLC with pre-column derivatization and fluorescence detection or LC-MS/MS.

-

Data Analysis: Plot the neurotransmitter concentrations over time to determine basal levels and changes in response to stimulation.

Conclusion

L-aspartic acid and its derivatives play multifaceted and critical roles in the neuroscience landscape. From direct excitatory neurotransmission to subtle neuromodulation and involvement in synaptic plasticity, these molecules are integral to the brain's complex signaling network. A thorough understanding of their interactions with NMDA, AMPA, and metabotropic glutamate receptors, as detailed in this guide, is essential for researchers and drug development professionals aiming to unravel the intricacies of brain function and develop novel therapeutics for a range of neurological and psychiatric disorders. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into this vital class of neuroactive compounds.

References

L-Aspartic Acid β-Methyl Ester Hydrochloride: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid β-methyl ester hydrochloride is a pivotal amino acid building block, extensively utilized in peptide synthesis and as a crucial intermediate in the development of novel pharmaceuticals.[1] Its unique structural characteristics and reactivity profile make it an invaluable tool for chemists and biochemists engaged in the synthesis of complex organic molecules and the exploration of biochemical pathways. This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Properties and Specifications

L-Aspartic acid β-methyl ester hydrochloride is the hydrochloride salt of the β-methyl ester of L-aspartic acid. This modification protects the side-chain carboxylic acid, allowing for selective reactions at the α-amino and α-carboxylic acid groups, which is fundamental in peptide synthesis.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for L-Aspartic acid β-methyl ester hydrochloride is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₄ · HCl | [1] |

| Molecular Weight | 183.59 g/mol | |

| CAS Number | 16856-13-6 | |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 190-193 °C | [3][4] |

| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |

| Optical Rotation | [α]²⁰/D = +15.9° to +16.9° (c=1 in Methanol) | [1] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 3.05 (dd, J=3.4, 4.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 4.31-4.35 (m, 1H, CHN) | [3] |

Applications in Research and Development

The utility of L-Aspartic acid β-methyl ester hydrochloride spans several key areas of scientific research and pharmaceutical development:

-

Peptide Synthesis: It serves as a fundamental building block for the incorporation of aspartic acid residues into peptide chains, particularly in solid-phase peptide synthesis.[2] The esterified side chain prevents unwanted side reactions.

-

Pharmaceutical Development: This compound is a critical intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is used in the development of drugs targeting neurological disorders.[1]

-

Biochemical Research: Researchers utilize this molecule in studies of amino acid metabolism and protein synthesis to better understand cellular functions.[1] It is also employed in neurobiology to investigate neurotransmitter functions.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a common application of L-Aspartic acid β-methyl ester hydrochloride are provided below.

Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

This protocol outlines the synthesis of the title compound from L-aspartic acid.

Materials:

-

L-Aspartic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Cool 26 mL of anhydrous methanol to -10 °C in a suitable reaction vessel.

-

Slowly add 3.8 mL of thionyl chloride to the cooled methanol.

-

To this solution, slowly add 5 g of L-aspartic acid.

-

Allow the reaction mixture to warm to room temperature and stir continuously for 2 hours.

-

Add 75 mL of diethyl ether to the reaction mixture to induce precipitation of the product.

-

Collect the resulting white solid by filtration.

-

Wash the solid with two 50 mL portions of diethyl ether.

-

Dry the final product, (S)-aspartic acid-β-methyl ester hydrochloride, to yield a white solid (typical yield: 85%).[3]

Purification:

-

Recrystallize the product from methanol by the addition of anhydrous diethyl ether.[3]

Synthesis of N-Boc-L-aspartic acid-β-methyl ester

This protocol details the protection of the amino group of L-Aspartic acid β-methyl ester hydrochloride, a common step before its use in peptide synthesis.[5]

Materials:

-

L-Aspartic acid β-methyl ester hydrochloride

-

Methanol

-

Triethylamine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1N HCl aqueous solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 9.18 g (50 mmol) of L-Aspartic acid β-methyl ester hydrochloride in 120 mL of methanol at room temperature.

-

Add 20.24 g (200 mmol) of triethylamine and 21.8 g (100 mmol) of di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the reaction solution to dryness under reduced pressure.

-

Add cold 1N HCl aqueous solution to adjust the pH to 2-3.

-

Extract the aqueous layer with four 80 mL portions of ethyl acetate.

-

Combine the organic phases and wash with saturated salt solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the product.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Synthetic workflow for L-Aspartic acid β-methyl ester hydrochloride.

Caption: Workflow for the N-Boc protection of L-Aspartic acid β-methyl ester.

References

The Neurotransmitter Potential of Aspartic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid, a non-essential amino acid, plays a crucial role in the central nervous system (CNS) as an excitatory neurotransmitter.[1][2][3] Both its L- and D-isomers are known to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, thereby modulating synaptic plasticity and neuronal excitability.[1] The structural similarity of aspartic acid to glutamate, the primary excitatory neurotransmitter in the brain, has prompted investigations into its own neurotransmitter capabilities and those of its derivatives.

This technical guide explores the neurotransmitter potential of aspartic acid esters. By modifying the carboxyl groups of aspartic acid through esterification, it is possible to alter the molecule's physicochemical properties, such as lipophilicity and charge distribution. These changes can, in turn, influence its ability to cross the blood-brain barrier, its affinity for various glutamate receptor subtypes, and its overall pharmacological profile. This guide provides a comprehensive overview of the current understanding of aspartic acid esters as potential modulators of glutamatergic neurotransmission, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.

Signaling Pathways of Aspartic Acid Ester-Mediated Neurotransmission

Aspartic acid esters are presumed to exert their effects primarily through the activation of ionotropic and metabotropic glutamate receptors, mirroring the actions of aspartic acid itself. The primary target is the NMDA receptor, a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4]

Upon binding of an aspartic acid ester agonist and a co-agonist (glycine or D-serine) to the NMDA receptor, and concurrent depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block, the channel opens, allowing the influx of calcium ions (Ca²⁺).[4][5] This influx of Ca²⁺ acts as a second messenger, initiating a cascade of intracellular signaling events. These events can lead to both short-term changes in synaptic efficacy and long-term changes in gene expression, ultimately influencing neuronal function.[5]

Quantitative Data on Receptor Interactions

The available quantitative data on the interaction of aspartic acid esters with glutamate receptors is currently limited. Most studies have focused on the parent compound, aspartic acid, or more complex derivatives. The following table summarizes the available data. It is important to note that the lack of extensive data represents a significant gap in the literature and an opportunity for future research.

| Compound | Receptor/Site | Assay Type | Value | Species | Reference |

| Aspartame (L-aspartyl-L-phenylalanine methyl ester) | NMDA Receptor | Radioligand Binding (inhibition of L-[³H]glutamate binding) | Competitive Inhibition (Specific IC₅₀/Kᵢ not reported) | Rat | [6] |

| L-Aspartic Acid | NMDA Receptor | Radioligand Binding (inhibition of L-[³H]glutamate binding) | More potent than Aspartame (Specific IC₅₀/Kᵢ not reported) | Rat | [6] |

| N-methyl-D-aspartic acid (NMDA) | NMDA Receptor | Electrophysiology (whole-cell patch clamp) | EC₅₀ = 57 µM | Human (iPSC-derived neurons) | [7] |

Structure-Activity Relationships

The structure-activity relationship (SAR) for ligands of glutamate receptors is well-established for the amino acid moiety and the acidic groups. Esterification of the carboxyl groups of aspartic acid is expected to have a significant impact on receptor affinity and efficacy.

-

Lipophilicity and Blood-Brain Barrier Penetration: Esterification increases the lipophilicity of the aspartic acid molecule by masking the negatively charged carboxyl groups. This could potentially enhance its ability to cross the blood-brain barrier, a significant hurdle for the therapeutic use of native amino acid neurotransmitters.

-

Receptor Binding: The free carboxyl groups of glutamate and aspartate are critical for their interaction with the binding sites of glutamate receptors. Esterification of one or both of these groups would likely reduce the affinity of the molecule for the receptor, as it would disrupt the ionic interactions that are essential for binding. However, the extent of this reduction would depend on the size and nature of the ester group. It is also possible that some esters could act as prodrugs, being hydrolyzed back to aspartic acid by esterases in the brain.

-

Receptor Subtype Selectivity: The different subtypes of glutamate receptors (NMDA, AMPA, kainate, and metabotropic receptors) have distinct binding pocket geometries. It is conceivable that specific ester modifications could introduce steric or electronic properties that favor binding to one subtype over others, leading to a more selective pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurotransmitter potential of aspartic acid esters.

Competitive Radioligand Binding Assay for NMDA Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., an aspartic acid ester) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared brain membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate binding site), and varying concentrations of the test aspartic acid ester.

-

For determination of non-specific binding, include a high concentration of a known unlabeled ligand.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents evoked by the application of an aspartic acid ester to a neuron, providing information about its efficacy (ability to activate the receptor) and potency (concentration required for activation).

Methodology:

-

Cell Preparation:

-

Prepare acute brain slices or cultured neurons that express the glutamate receptors of interest.

-

Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Patch-Clamp Recording:

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution that mimics the intracellular environment.

-

Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of transmembrane currents.

-

-

Drug Application and Data Acquisition:

-

Voltage-clamp the neuron at a holding potential (e.g., -70 mV).

-

Apply the aspartic acid ester at various concentrations to the neuron via the perfusion system.

-

Record the resulting transmembrane currents using a patch-clamp amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the current evoked at each concentration of the aspartic acid ester.

-

Plot the current amplitude against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function (e.g., the Hill equation) to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal response (Eₘₐₓ).

-

Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration in response to the application of an aspartic acid ester, providing a functional readout of receptor activation.

Methodology:

-

Cell Loading with Calcium Indicator:

-

Incubate cultured neurons or brain slices with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.

-

-

Imaging Setup:

-

Place the loaded cells in a recording chamber on a fluorescence microscope.

-

Excite the fluorescent dye with light of the appropriate wavelength and capture the emitted fluorescence using a sensitive camera.

-

-

Stimulation and Image Acquisition:

-

Acquire a baseline fluorescence image.

-

Apply the aspartic acid ester to the cells.

-

Acquire a time-series of fluorescence images to monitor the change in intracellular calcium concentration over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the average fluorescence intensity within each ROI for each image in the time-series.

-

Express the change in fluorescence as a ratio (ΔF/F₀), where ΔF is the change in fluorescence from baseline and F₀ is the baseline fluorescence.

-

Plot the ΔF/F₀ over time to visualize the calcium transient. By applying different concentrations of the ester, a dose-response curve for the calcium response can be generated and the EC₅₀ can be determined.

-

Conclusion and Future Directions

The study of aspartic acid esters as potential neurotransmitter modulators is a nascent field with considerable therapeutic potential. The ability to modify the physicochemical properties of aspartic acid through esterification opens up possibilities for developing novel CNS drugs with improved pharmacokinetic and pharmacodynamic profiles. However, the current body of literature on the direct interaction of simple aspartic acid esters with glutamate receptors is sparse.